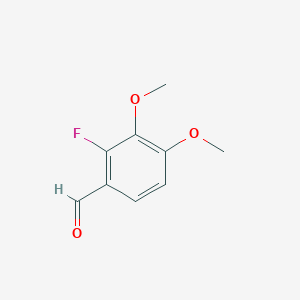

2-Fluoro-3,4-dimethoxybenzaldehyde

描述

The Strategic Role of Fluorine Substitution in Enhancing Molecular Properties for Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a variety of properties. acs.orgtandfonline.com Due to its small size and high electronegativity, fluorine can significantly alter the physicochemical and biological characteristics of a compound. tandfonline.comijfans.org The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comijfans.org This enhanced stability can improve a drug's bioavailability and duration of action. acs.orgijfans.org

Furthermore, fluorine's strong electron-withdrawing nature can influence the acidity (pKa) and basicity of nearby functional groups, which in turn affects a molecule's absorption, distribution, and receptor binding affinity. tandfonline.comijfans.orgmdpi.com The strategic placement of fluorine can also modulate lipophilicity, a critical factor for membrane permeability and passage through the blood-brain barrier. acs.orgmdpi.com In some cases, fluorine substitution can lead to stronger binding interactions with target proteins, enhancing the potency of a drug candidate. acs.orgtandfonline.com The use of the fluorine-18 (B77423) isotope (¹⁸F) is also pivotal in the development of positron emission tomography (PET) imaging agents for diagnostic purposes. acs.orgnih.gov

Overview of Benzaldehyde (B42025) Scaffold Utility in Advanced Chemical Synthesis

Benzaldehyde, the simplest aromatic aldehyde, is a versatile and widely utilized building block in organic synthesis. fiveable.mebritannica.com Its aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, making it a valuable precursor for a diverse range of more complex molecules. techvina.vnscienceinfo.com

Key reactions involving the benzaldehyde scaffold include:

Nucleophilic Addition Reactions: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. A notable example is the formation of cyanohydrins upon reaction with hydrogen cyanide, which are versatile intermediates for synthesizing other organic compounds. fiveable.me

Condensation Reactions: Benzaldehyde is a key substrate in various condensation reactions, such as the Perkin reaction to form cinnamic acids and the benzoin (B196080) condensation to yield benzoin. scienceinfo.com

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid (benzoic acid) or reduced to a primary alcohol (benzyl alcohol). britannica.comscienceinfo.com

Precursor to Heterocycles: The benzaldehyde scaffold is frequently used in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals and natural products.

This broad reactivity profile makes benzaldehyde and its derivatives, including fluorinated analogs, indispensable tools for chemists in academia and industry for the construction of pharmaceuticals, agrochemicals, dyes, and fragrances. techvina.vnscienceinfo.comquora.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBUQQVUWKHCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345310 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37686-68-3 | |

| Record name | 2-Fluoro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 2 Fluoro 3,4 Dimethoxybenzaldehyde

Established Synthetic Pathways to 2-Fluoro-3,4-dimethoxybenzaldehyde

The synthesis of this compound has been approached through several established chemical transformations, primarily centered around the functionalization of a key precursor.

Precursor Synthesis and Transformations: The Role of 3-Fluoroveratrole

A common and logical starting point for the synthesis of this compound is 3-Fluoroveratrole. tandfonline.comtandfonline.com This precursor already contains the desired 1-fluoro-2,3-dimethoxybenzene (B1334146) core. The primary challenge lies in the regioselective introduction of a formyl group at the C4 position.

One established method to achieve this is through directed ortho-metalation (DoM) . In this strategy, the fluorine atom and the methoxy (B1213986) groups on 3-Fluoroveratrole can direct a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at a specific position. uwindsor.caresearchgate.netnih.gov The fluorine atom is a potent directing group, facilitating lithiation at the adjacent C2 or C6 positions. researchgate.net Following lithiation, the resulting aryllithium species can be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. uwindsor.ca

Another prominent method is the Vilsmeier-Haack reaction . wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction employs a substituted formamide (B127407), like DMF, and a phosphorus oxychloride to generate an electrophilic species known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com Electron-rich aromatic compounds, such as 3-Fluoroveratrole, can then be formylated. wikipedia.orgorganic-chemistry.org The methoxy groups on the veratrole ring activate it towards electrophilic aromatic substitution, guiding the formyl group to the desired position.

A previously reported synthesis of 3-Fluoroveratrole itself involved the low-temperature lithiation of 3-fluoroanisole, followed by reaction with trimethyl borate, peroxide oxidation, and subsequent methylation. tandfonline.com However, on a larger scale, this method was found to produce a significant by-product, likely through a benzyne (B1209423) intermediate, which complicated the process. tandfonline.com

Optimization of Reaction Parameters for Improved Yield and Purity in this compound Production

The efficiency and purity of this compound production are highly dependent on the careful control of reaction parameters. tandfonline.com

For directed ortho-metalation reactions, key parameters to optimize include:

Temperature: These reactions are typically conducted at very low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediates and to control regioselectivity. uwindsor.ca

Base Selection: The choice of the organolithium base (e.g., n-butyllithium, s-butyllithium) and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly influence the efficiency of the lithiation step. uwindsor.ca

Solvent: The solvent system, often an ether like tetrahydrofuran (B95107) (THF), is crucial for solvating the organometallic species and maintaining a homogeneous reaction mixture. uwindsor.ca

In the context of the Vilsmeier-Haack reaction , optimization often involves:

Stoichiometry of Reagents: The molar ratios of the substrate, formylating agent (e.g., DMF), and phosphorus oxychloride must be carefully controlled to maximize conversion and minimize side reactions. chemistrysteps.com

Reaction Temperature and Time: The reaction is typically heated, and the optimal temperature and duration need to be determined to drive the reaction to completion without significant product degradation. tandfonline.com

Work-up Procedure: The hydrolysis of the intermediate iminium ion to the final aldehyde requires careful pH control to ensure high yields and purity. tandfonline.comwikipedia.org

A study on the synthesis of this compound reported a method that yielded a pure product after Kugelrohr distillation and recrystallization. tandfonline.com This highlights the importance of the purification strategy in obtaining the final compound with high purity.

Below is a table summarizing typical reaction parameters for the synthesis of benzaldehydes via related methods.

| Parameter | Directed Ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |

| Key Reagents | Organolithium (e.g., n-BuLi), Electrophile (e.g., DMF) | DMF, POCl₃ |

| Typical Substrate | Activated arenes with directing groups | Electron-rich arenes |

| Temperature | Low (e.g., -78 °C to 0 °C) | Often elevated |

| Solvent | Ethereal (e.g., THF) | Often the formamide itself or a non-protic solvent |

| Key Intermediates | Aryllithium species | Vilsmeier reagent (chloroiminium ion) |

Mechanistic Insights into this compound Formation

The formation of this compound via the aforementioned pathways proceeds through distinct mechanistic steps.

In the directed ortho-metalation pathway, the reaction is initiated by the coordination of the organolithium reagent to the directing groups on the 3-Fluoroveratrole molecule (the fluorine and methoxy groups). This coordination directs the deprotonation to an adjacent ortho position, forming a stabilized aryllithium intermediate. uwindsor.canih.gov This intermediate then acts as a nucleophile, attacking the electrophilic carbon of DMF. The resulting adduct is then hydrolyzed during the work-up to yield the final aldehyde product. uwindsor.ca

The Vilsmeier-Haack reaction mechanism begins with the reaction between DMF and phosphorus oxychloride to form the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.comorganic-chemistry.org The electron-rich aromatic ring of 3-Fluoroveratrole then attacks this electrophile in a classic electrophilic aromatic substitution reaction. chemistrysteps.com The activating effect of the two methoxy groups directs this attack to the C4 position. The resulting iminium ion intermediate is then hydrolyzed in the aqueous work-up step to liberate the aldehyde. wikipedia.orgchemistrysteps.com

Development of Novel Synthetic Approaches to this compound

Research into the synthesis of this compound is ongoing, with a focus on improving efficiency, safety, and environmental friendliness.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including aromatic aldehydes. nih.govmdpi.com For a compound like this compound, this could involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents can significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net

Catalytic Methods: Employing catalytic rather than stoichiometric reagents can reduce waste and improve atom economy. For instance, developing catalytic versions of formylation reactions would be a significant advancement. nih.gov

Energy Efficiency: Utilizing energy-efficient technologies, such as microwave irradiation or solar energy, can reduce the carbon footprint of the synthesis. nih.gov

While specific research on the green synthesis of this compound is not extensively reported in the provided search results, the broader trends in organic synthesis suggest that these are active areas of investigation. nih.govmdpi.com

Scale-Up Strategies and Industrial Process Considerations for this compound

The transition from a laboratory-scale synthesis to an industrial process for this compound production presents several challenges that must be addressed. tandfonline.com

Cost-Effectiveness: The cost of raw materials, reagents, and energy are critical factors in industrial production. The chosen synthetic route must be economically viable on a large scale. google.com

Safety: The handling of hazardous reagents, such as organolithiums and phosphorus oxychloride, requires stringent safety protocols and specialized equipment in an industrial setting. tandfonline.com

Process Control and Automation: Maintaining consistent reaction conditions (temperature, pressure, stoichiometry) is crucial for ensuring product quality and yield. This often involves the use of automated control systems.

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This may involve techniques like distillation, crystallization, and filtration, which need to be optimized for large quantities. tandfonline.comgoogle.com

Waste Management: The treatment and disposal of waste streams must comply with environmental regulations and be managed in a cost-effective manner.

One report mentions that a synthesis of this compound was successfully carried out on a scale ten times that of the initial lab procedure with comparable results, indicating consideration for scalability. tandfonline.com The development of continuous flow systems is another strategy that can enhance safety and efficiency in large-scale production.

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound, a polysubstituted aromatic aldehyde, presents significant challenges in controlling chemo- and regioselectivity. The arrangement of a deactivating, ortho-para directing fluorine atom and two activating, ortho-para directing methoxy groups on the benzene (B151609) ring necessitates carefully designed synthetic strategies to achieve the desired substitution pattern and avoid the formation of isomeric byproducts. The primary precursor for this target molecule is typically 1-fluoro-2,3-dimethoxybenzene, also known as 3-fluoroveratrole. tandfonline.comtandfonline.com The key synthetic challenge lies in the selective introduction of a formyl group at the C-4 position of this starting material.

The regiochemical outcome of electrophilic substitution on 1-fluoro-2,3-dimethoxybenzene is dictated by the combined directing effects of the three substituents. The methoxy groups at C-2 and C-3 are strong activating groups, while the fluorine at C-1 is a deactivating group. In electrophilic reactions, the positions ortho and para to the methoxy groups are strongly activated. Specifically, the 3-methoxy group directs towards the C-2 (blocked) and C-4 positions, and the 2-methoxy group directs towards the C-1 (blocked) and C-3 (blocked) positions. The fluorine atom directs incoming electrophiles to the C-2 (blocked) and C-6 positions. The competition for substitution, therefore, primarily occurs between the C-4, C-5, and C-6 positions, making high regioselectivity difficult to achieve through standard electrophilic substitution reactions.

Directed Ortho-Lithiation

A principal and effective method for controlling regioselectivity is directed ortho-lithiation. This technique utilizes an organolithium base to deprotonate a specific proton on the aromatic ring, guided by a directing metalating group (DMG). uwindsor.ca In the case of 1-fluoro-2,3-dimethoxybenzene, both the methoxy and fluoro groups can act as DMGs. However, methoxy groups are generally more powerful directing groups than fluorine. The reaction proceeds by removing the most acidic ortho proton, which is then replaced by an electrophile. researchgate.net

In the synthesis of this compound from 1-fluoro-2,3-dimethoxybenzene, the 3-methoxy group directs lithiation to the C-4 position. While the fluorine at C-1 also directs lithiation to its ortho position (C-6), the stronger directing ability of the methoxy group favors deprotonation at C-4. Subsequent quenching of the resulting aryllithium intermediate with an appropriate electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired C-4 position. This process is generally performed at low temperatures to prevent side reactions, such as benzyne formation, which can occur at higher temperatures and reduce the yield of the desired product. tandfonline.comtandfonline.com

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgambeed.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like DMF, which acts as the electrophile. wikipedia.org Given that 1-fluoro-2,3-dimethoxybenzene is an electron-rich arene due to the two methoxy groups, it is a suitable substrate for this reaction.

The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic properties of the substituents. The strongly activating methoxy groups dominate the directing effects. The 3-methoxy group strongly activates the C-4 position (ortho) and the C-6 position (para). The 2-methoxy group activates the C-5 position (para). The fluorine atom offers weak direction to the C-6 position. The interplay of these effects means that a mixture of isomers could potentially be formed. However, the ortho-directing effect of the 3-methoxy group often leads to significant formylation at the C-4 position, though competition from the para-positions (C-5 and C-6) can lead to mixtures, complicating purification and reducing the yield of the target compound.

Alternative Multi-step Synthesis for Unambiguous Regiocontrol

To circumvent issues of regioselectivity and the use of potentially hazardous reagents, alternative multi-step synthetic routes have been developed. tandfonline.comtandfonline.com One such approach begins with o-fluorophenol, ensuring the final positions of the substituents are built into the molecule sequentially. This strategy provides unambiguous control over the regiochemistry.

A reported sequence involves the following key transformations tandfonline.com:

Williamson Ether Synthesis: The phenolic hydroxyl group of o-fluorophenol is reacted with allyl bromide to form 2-fluoro-1-(allyloxy)benzene.

Claisen Rearrangement: Heating the allyl ether intermediate induces a Claisen rearrangement, which selectively forms 2-allyl-6-fluorophenol. This reaction is highly regioselective, placing the allyl group ortho to the hydroxyl group. A minor amount of the para isomer may also be formed.

Isomerization and Methylation: The allyl group is isomerized to a propenyl group, and the phenolic hydroxyl is methylated in a one-pot sequence.

Oxidative Cleavage: The propenyl group is then oxidatively cleaved to the desired aldehyde using an oxidizing agent like potassium permanganate (B83412). The pH of the workup is crucial in this step to prevent the formation of the corresponding diol as a byproduct, which represents a challenge in chemoselectivity. tandfonline.com

This method, while longer, avoids the regiochemical ambiguities of direct formylation on the trimethoxy-substituted ring and has been successfully scaled up. tandfonline.com

Table 1: Comparison of Synthetic Strategies for this compound

| Method | Starting Material | Key Reagents | Primary Selectivity Challenge | Reported Outcome | Reference |

| Directed Ortho-Lithiation | 1-Fluoro-2,3-dimethoxybenzene | 1. Organolithium Base (e.g., n-BuLi) 2. DMF | Competition between directing groups (methoxy vs. fluoro); potential for benzyne formation. | Effective for introducing the formyl group at C-4, but can suffer from reduced yields on a larger scale due to side reactions. | tandfonline.comtandfonline.com |

| Vilsmeier-Haack Reaction | 1-Fluoro-2,3-dimethoxybenzene | Phosphorus oxychloride, DMF | Competition between multiple activated positions (C-4, C-5, C-6) leading to potential isomer formation. | Feasible due to the electron-rich nature of the substrate, but regioselectivity may not be exclusive. | wikipedia.orgambeed.com |

| Multi-step Synthesis | o-Fluorophenol | 1. Allyl bromide, K₂CO₃ 2. Heat (Claisen) 3. Isomerization/Methylation 4. KMnO₄ | Chemoselectivity during the final oxidation step (aldehyde vs. diol formation). | Provides excellent regiochemical control, avoiding isomeric mixtures. Yield can be affected by the efficiency of individual steps. | tandfonline.com |

Chemical Reactivity and Derivatization Strategies of 2 Fluoro 3,4 Dimethoxybenzaldehyde

Nucleophilic Addition and Condensation Reactions of the Aldehyde Functionality

The aldehyde group in 2-fluoro-3,4-dimethoxybenzaldehyde is a key site for chemical reactivity, readily undergoing nucleophilic addition and condensation reactions. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This fundamental reactivity allows for the transformation of the aldehyde into a variety of other functional groups and is a cornerstone of its use in organic synthesis.

In a typical nucleophilic addition, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.orglibretexts.org Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then be protonated to yield an alcohol or undergo further reactions. For instance, the aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Condensation reactions, which involve the addition of a nucleophile followed by the elimination of a small molecule, typically water, are also common. evitachem.com These reactions are crucial for building more complex molecular architectures. The reactivity of the aldehyde can be influenced by the substituents on the aromatic ring. The electron-donating methoxy (B1213986) groups and the electron-withdrawing fluorine atom can modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate and outcome of these reactions.

Electrophilic Aromatic Substitution on the this compound Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. lumenlearning.commasterorganicchemistry.com In the case of this compound, the benzene ring can be further functionalized through EAS, although the existing substituents will direct the position of the incoming electrophile. The methoxy groups (-OCH₃) are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org Conversely, the fluorine atom and the aldehyde group (-CHO) are deactivating groups. libretexts.orgyoutube.com

Formation of Imine and Hydrazone Derivatives from this compound

The aldehyde functionality of this compound readily reacts with primary amines and hydrazines to form imines (also known as Schiff bases) and hydrazones, respectively. nih.gov These reactions are examples of nucleophilic addition to the carbonyl group followed by dehydration. The formation of the C=N double bond in these derivatives is a versatile method for introducing nitrogen-containing moieties into the molecular structure.

The general mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. nih.gov This intermediate then loses a molecule of water, often facilitated by acid catalysis, to yield the imine or hydrazone. nih.gov These derivatives have been a focus of research due to their wide range of biological activities, including antibacterial and anticancer properties. nih.gov The specific properties of the resulting imine or hydrazone can be tuned by varying the structure of the amine or hydrazine reactant.

Base-Catalyzed Condensation Reactions with this compound

Base-catalyzed condensation reactions are a powerful tool for carbon-carbon bond formation, and this compound serves as an excellent substrate for such transformations. The presence of a base enhances the nucleophilicity of the reacting partner, typically a compound with an acidic α-hydrogen.

Claisen–Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a classic and widely used base-catalyzed reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.comresearchgate.net This reaction involves the condensation of an aromatic aldehyde, in this case, this compound, with an acetophenone (B1666503) or another suitable ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. acgpubs.orgsapub.org

The reaction proceeds via an aldol (B89426) condensation mechanism. The base abstracts an acidic α-proton from the ketone to generate an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone structure. nih.gov The general scheme for this reaction is depicted below:

Scheme 1: General reaction for Claisen-Schmidt condensation.

The chalcones derived from this compound are of significant interest due to their potential biological activities.

Construction of Heterocyclic Systems Utilizing this compound as a Building Block

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. Its aldehyde group and the potential for reactions on the aromatic ring provide multiple points for cyclization reactions. The resulting heterocyclic systems are often investigated for their medicinal properties. For example, this benzaldehyde (B42025) derivative is used in the synthesis of bicyclic heterocycles like hydroisoquinolines, acridinone, and quinazolines. ossila.com

Synthesis of Bioactive Chalcone Analogues

Chalcones, synthesized from this compound via the Claisen-Schmidt condensation, serve as important precursors for the construction of various bioactive heterocyclic analogues. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can react with various binucleophiles to form different heterocyclic rings.

For instance, chalcones can react with hydrazines to yield pyrazolines, with guanidine (B92328) to form aminopyrimidines, or with thiourea (B124793) to produce pyrimidine-2-thiones. These transformations significantly expand the chemical diversity and potential biological applications of the initial chalcone scaffold. Chalcone analogues bearing 3,4-dihydroxy groups have shown promise as antioxidants with dual mechanisms of action. nih.gov

Below is a table summarizing some research findings on the synthesis of chalcone analogues from substituted benzaldehydes:

| Reactants | Base/Catalyst | Solvent | Product | Key Findings |

| 2′,4′,6′-Trimethoxyacetophenone and various fluorine-substituted benzaldehydes | 50% aq. KOH | THF | Fluorine and methoxy substituted chalcone derivatives | THF was found to be a superior solvent to MeOH to avoid side reactions like nucleophilic aromatic substitution (SNAr). acgpubs.org |

| Acetophenone and benzaldehyde | NaOH | - | Chalcone | A straightforward synthesis of the basic chalcone scaffold. scispace.com |

| o-, m-, and p-fluorobenzaldehyde and acetophenone | - | Solvent-free, microwave activation | Fluorine-substituted chalcones | Microwave activation significantly improved yields and reduced reaction times compared to conventional methods. sapub.org |

| Isovanillin and 3-fluoro-4-methoxy acetophenone | LiOH | Methanol (B129727) | (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one | LiOH proved to be an effective base for this specific condensation, yielding the desired product in high yield. nih.gov |

Derivatization to Hydrazone and Related Nitrogen Heterocycles

The aldehyde functional group in this compound serves as a key site for derivatization, particularly through condensation reactions with hydrazine and its derivatives to form hydrazones. This class of compounds is of significant interest due to the diverse biological activities associated with the acylhydrazone moiety (–CO–NH–N=CH–). mdpi.com The synthesis of hydrazones from this compound typically involves a condensation reaction with a suitable hydrazide in a solvent like ethanol. mdpi.comnih.gov

The general synthetic approach involves the reaction of an aldehyde with a hydrazide, which can be prepared from the corresponding ester and hydrazine hydrate. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the synthesis of hydrazones from structurally similar compounds like 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) has been reported. researchgate.net In these cases, the benzaldehyde is reacted with various aryl hydrazine hydrochlorides to yield the corresponding hydrazones. researchgate.net The reaction conditions can vary, with some syntheses being performed in solution (e.g., in methanol or ethanol) and others employing mechanochemical methods like liquid-assisted grinding, which can lead to excellent yields. nih.gov

These hydrazone derivatives of this compound are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles. The reactivity of the hydrazone linkage allows for further cyclization reactions to generate various heterocyclic systems.

Table 1: Examples of Hydrazone Synthesis Methods

| Starting Aldehyde | Reagent | Method | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2,3- or 2,4-dihydroxybenzaldehyde | Isonicotinic hydrazide | Solution-based | Methanol/Ethanol | Good | nih.gov |

| 2,3- or 2,4-dihydroxybenzaldehyde | Nicotinic hydrazide | Solid-state melt | None | Efficient | nih.gov |

| Dihydroxybenzaldehydes | Various hydrazides | Mechanochemical (LAG) | Methanol (catalytic) | >99% | nih.gov |

Cyclization Reactions Leading to Fused Aromatic Systems (e.g., Benzothiazoles)

The this compound molecule can be a precursor for the synthesis of fused aromatic systems like benzothiazoles, which are known for a wide range of biological activities. researchgate.netnih.govmdpi.com A common method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with an aldehyde. mdpi.com

In this reaction, the amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of this compound. This is followed by a cyclization step to form a dihydrobenzothiazole intermediate, which is then oxidized to the final benzothiazole (B30560) product. Various catalysts and reaction conditions can be employed to facilitate this transformation, including the use of nanoparticles or microwave assistance to improve yields and reaction times. mdpi.com The presence of the fluoro and dimethoxy substituents on the benzaldehyde ring can influence the electronic properties and reactivity of the molecule, potentially affecting the course and outcome of the cyclization reaction. nih.gov

For instance, the synthesis of PMX610, which is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, highlights the importance of this class of compounds in medicinal chemistry. nih.gov While this specific example does not involve this compound directly, it demonstrates the general strategy of combining a substituted benzaldehyde with an aminothiophenol to create biologically active benzothiazole scaffolds. nih.gov

Formation of Other Biologically Relevant Scaffolds (e.g., 1,2,4-Triazoles)

Beyond benzothiazoles, derivatives of this compound can be utilized in the synthesis of other important heterocyclic scaffolds, such as 1,2,4-triazoles. frontiersin.orgnih.gov These five-membered rings containing three nitrogen atoms are a feature of many pharmacologically active molecules. nih.govnih.gov

One synthetic route to 1,2,4-triazoles involves the use of hydrazones, which, as discussed earlier, can be derived from this compound. nih.gov Hydrazones can undergo cyclization reactions with various reagents to form the triazole ring. For example, hydrazones can react with compounds that provide the remaining carbon and nitrogen atoms needed to complete the heterocyclic ring. nih.gov

Another approach involves the use of amidrazones, which can be cyclized with aldehydes. nih.gov While direct synthesis from this compound is not explicitly detailed, the aldehyde could be used in such a reaction. The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through the microwave-induced cyclodehydration of secondary amides and hydrazides. organic-chemistry.org Furthermore, various catalytic systems, often involving copper, have been developed for the synthesis of 1,2,4-triazole (B32235) derivatives from different starting materials like nitriles and hydrazines. organic-chemistry.org The versatility of these synthetic methods provides multiple avenues for incorporating the 2-fluoro-3,4-dimethoxyphenyl moiety into a 1,2,4-triazole core.

Table 2: General Synthetic Strategies for 1,2,4-Triazoles

| Precursors | Key Reaction Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Hydrazones | Cyclization | Various | nih.gov |

| Amidrazones and Aldehydes | Oxidative Cyclization | Ceric ammonium (B1175870) nitrate/PEG | organic-chemistry.org |

| Secondary Amides and Hydrazides | Cyclodehydration | Triflic anhydride/Microwave | organic-chemistry.org |

| Nitriles and Hydrazines | Sequential N-C and N-N bond formation | Copper catalyst/Air | organic-chemistry.org |

Reduction and Oxidation Chemistry of this compound

The aldehyde group of this compound is susceptible to both reduction and oxidation, providing pathways to other important functional groups.

Reduction:

The aldehyde can be reduced to the corresponding primary alcohol, (2-fluoro-3,4-dimethoxyphenyl)methanol. This transformation is typically achieved using common reducing agents. While a specific protocol for this compound is not provided in the search results, analogous reductions of other benzaldehydes are well-established. For example, 3-fluoro-2,4-dimethoxybenzaldehyde (B6255229) can be reduced to the corresponding benzyl (B1604629) alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. This type of reaction is a fundamental transformation in organic synthesis.

Oxidation:

Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding 2-fluoro-3,4-dimethoxybenzoic acid. Standard oxidizing agents are employed for this purpose. For the related compound 3-fluoro-2,4-dimethoxybenzaldehyde, oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be used to effect this conversion. These reactions are crucial for creating benzoic acid derivatives that can be used in further synthetic elaborations, such as ester or amide formation.

Table 3: Predicted Reduction and Oxidation Products

| Starting Material | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| 3-Fluoro-2,4-dimethoxybenzaldehyde | Reduction | Sodium borohydride, Lithium aluminum hydride | 3-Fluoro-2,4-dimethoxybenzyl alcohol |

Research and Applications

Building Block for Heterocyclic Synthesis

This fluorinated benzaldehyde (B42025) serves as a precursor for the synthesis of various heterocyclic systems. For example, a related compound, 2-fluoro-3-methoxybenzaldehyde, is used in the synthesis of bicyclic heterocycles like hydroisoquinolines, acridinones, and quinazolines. ossila.com The strategic placement of the fluoro and methoxy (B1213986) groups on the benzaldehyde ring can be exploited to direct the cyclization reactions and achieve the desired heterocyclic core.

Applications in Medicinal Chemistry

The structural motifs present in this compound are found in various biologically active molecules. Its utility as a precursor for active pharmaceutical ingredients (APIs) is a significant area of research. For instance, fluorinated benzaldehyde derivatives are used in the synthesis of compounds with potential therapeutic effects, including those targeting neurological disorders. chemimpex.com The presence of fluorine can enhance the pharmacological properties of the final molecule, as discussed earlier.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 3,4 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of organic molecules. By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for studying systems like 2-Fluoro-3,4-dimethoxybenzaldehyde. These calculations can elucidate various molecular properties, including conformational stability, electronic properties, and spectroscopic parameters.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily dictated by the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring. The presence of a fluorine atom at the 2-position introduces additional steric and electronic effects that influence the rotational barriers and the relative stability of different conformers.

Computational studies, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map the potential energy surface associated with the rotation of the aldehyde and methoxy groups. For similar substituted benzaldehydes, it has been shown that planar conformers are often the most stable due to favorable conjugation between the carbonyl group and the aromatic ring. rsc.org However, the steric hindrance from the adjacent fluorine and methoxy groups in this compound could lead to non-planar ground state geometries.

The relative energies of different conformers (e.g., cis and trans orientations of the aldehyde group with respect to the fluorine atom) can be calculated to determine the most stable isomer. The stability is a result of a delicate balance between steric repulsion and favorable electronic interactions, such as hyperconjugation. For instance, in 2-fluorobenzaldehyde, the trans conformer (where the C=O bond is directed away from the fluorine atom) is generally found to be more stable. rsc.org A similar trend might be expected for this compound, although the additional methoxy groups will modulate this preference.

The stability of conformers can be influenced by the surrounding environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of different solvents on the conformational equilibrium. In some cases, polar solvents can stabilize conformers with larger dipole moments. rsc.org

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive.

For this compound, DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy and aldehyde groups, reflecting the regions susceptible to electrophilic attack. The LUMO, on the other hand, is often centered on the electron-deficient carbonyl carbon and the aromatic ring, indicating the sites for nucleophilic attack. The presence of the electron-withdrawing fluorine atom and electron-donating methoxy groups will significantly influence the energies and distributions of these frontier orbitals.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

DFT calculations can also be employed to predict various spectroscopic parameters, providing valuable insights for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict their chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has significantly improved with the development of more sophisticated functionals and basis sets. nih.gov

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov By computing the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group.

Molecular Docking Simulations for Ligand-Target Interaction Prediction of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, usually a protein or enzyme. benthamscience.com This method is instrumental in drug discovery and design for predicting the binding affinity and interaction patterns of potential drug candidates. ijnc.ir For derivatives of this compound, molecular docking can be used to screen for potential biological targets and to understand the structural basis of their activity.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for numerous poses. nih.gov Scoring functions are used to rank the different binding modes, with lower energy scores typically indicating a more favorable interaction. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. ijnc.ir

For example, derivatives of this compound could be docked into the active site of a specific enzyme to explore their potential as inhibitors. The results can guide the design of new derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations to Elucidate Receptor Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. ijnc.ir MD simulations can provide valuable information about the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process. nih.gov

Starting from a docked pose obtained from molecular docking, an MD simulation can be performed to observe the behavior of the ligand in the binding pocket over a period of nanoseconds or even longer. nih.gov Analysis of the simulation trajectory can reveal the persistence of key interactions identified in docking and identify new, transient interactions. ijnc.ir Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the complex.

Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD simulation trajectory, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.org For a set of this compound derivatives with known biological activities, a QSAR model can be developed to predict the activity of new, untested derivatives. sddn.es

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A robust QSAR model should be statistically significant and have good predictive power, which is assessed through internal and external validation techniques. nih.govnih.gov The resulting model can not only predict the bioactivity of new compounds but also provide insights into the structural features that are important for activity. nih.gov This information is invaluable for the rational design and optimization of new, more potent derivatives of this compound.

Applications in Medicinal Chemistry and the Development of Bioactive Compounds from 2 Fluoro 3,4 Dimethoxybenzaldehyde Scaffolds

2-Fluoro-3,4-dimethoxybenzaldehyde as a Precursor for Pharmacologically Relevant Molecules

This compound is a versatile chemical building block utilized in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its aldehyde functional group readily participates in various chemical reactions, such as condensation and cyclization, allowing for the construction of a wide array of molecular frameworks. wikipedia.org

Researchers have employed this precursor to create several classes of pharmacologically relevant compounds, including:

Chalcones : Synthesized through Claisen-Schmidt condensation reactions, these compounds feature a 1,3-diaryl-2-propen-1-one structure and are known for a broad spectrum of biological activities. acgpubs.orgmdpi.comorientjchem.org

Benzofurans : These heterocyclic compounds, important in medicinal chemistry, can be synthesized from fluorinated precursors and have shown potential as anti-inflammatory and anticancer agents. nih.govmdpi.com

Schiff Bases : Formed by the condensation of the aldehyde with primary amines, these compounds have been investigated for their antimicrobial properties. wikipedia.org

Pyrazoline and Thiazole (B1198619) Hybrids : Through multi-step synthesis starting with the formation of a chalcone (B49325), complex heterocyclic systems incorporating pyrimidine, pyrazoline, and thiazole rings have been developed and tested for anticancer activity. mdpi.com

Thieno[2,3-d]pyrimidines : These complex heterocyclic systems, evaluated for their anticancer properties, can be synthesized from related building blocks, demonstrating the utility of substituted benzaldehydes in creating diverse molecular libraries. mdpi.com

The presence of the fluorine atom and methoxy (B1213986) groups on the benzaldehyde (B42025) ring allows for selective functionalization and fine-tuning of the electronic properties of the resulting molecules, which is a key advantage in the design of targeted therapeutic agents. chemimpex.com

Anti-inflammatory Activities of this compound Derived Compounds

Derivatives synthesized from fluorinated benzaldehyde scaffolds have demonstrated significant anti-inflammatory properties. Studies on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives, for which this compound is a relevant precursor, have shown potent inhibitory effects on key inflammatory pathways. mdpi.com

These compounds effectively suppress inflammation stimulated by lipopolysaccharides (LPS) in macrophage cells. mdpi.com The primary mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.com This leads to a significant reduction in the production and secretion of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2). mdpi.comcnr.it Some derivatives have also been found to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses. cnr.it

The anti-inflammatory efficacy of several fluorinated benzofuran derivatives is highlighted in the table below.

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives IC50 values represent the concentration required to inhibit 50% of the mediator's production.

| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |

|---|---|---|---|---|

| Compound 1 | 9.04 | 19.3 | 4.8 | 20.5 |

| Compound 2 | 1.2 | 1.5 | 2.4 | 1.92 |

| Compound 3 | 2.1 | 1.8 | 5.2 | 1.48 |

Data sourced from a study on fluorinated benzofuran and dihydrobenzofuran derivatives. mdpi.com

Anticancer Potential of Synthesized Derivatives from this compound

The this compound scaffold is a key component in the synthesis of various compounds with promising anticancer activity. Its derivatives have been investigated for their ability to inhibit the growth of several human cancer cell lines.

Notable examples include:

Fluorinated Combretastatin (B1194345) Analogues : The structurally related 3-fluoro-4-methoxyphenyl group has been incorporated into β-lactam analogues of Combretastatin A-4 (CA-4), a potent agent that disrupts microtubules. These compounds exhibited powerful activity against MCF-7 human breast cancer cells. nih.gov

Chalcone and Pyrazoline Derivatives : Chalcones derived from substituted benzaldehydes serve as intermediates for synthesizing pyrazoline-thiazole hybrids. mdpi.com These complex molecules, as well as the chalcone precursors themselves, have shown cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

Fluorinated Benzofurans : Derivatives containing difluoro and bromo substitutions have been shown to inhibit the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%. mdpi.com

Thiosemicarbazones : A thiosemicarbazone derived from 4-fluorobenzaldehyde (B137897) displayed significant cytotoxic effects against PC-3 human prostate adenocarcinoma cells. nih.gov

The table below summarizes the cytotoxic activity of selected derivatives.

Table 2: Anticancer Activity of Selected Benzaldehyde Derivatives IC50 values represent the concentration required to inhibit 50% of cell growth.

| Derivative Class | Specific Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Fluorinated β-Lactam | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | nih.gov |

| Fluorinated β-Lactam | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | nih.gov |

| Thiosemicarbazone | (+)-N(1)-4-fluorobenzaldehyde-N(4)-{1-methyl-1-[(1R)-4-methylcyclohexene-3-il]-ethyl}-thiossemicarbazone (4-FTSC) | PC-3 (Prostate) | 18.46 | nih.gov |

| Thieno[2,3-d]pyrimidine | Compound 4 (Acylated ester) | MCF-7 (Breast) | 23.2 | mdpi.com |

Antiparasitic and Antimicrobial Properties of this compound Conjugates

Derivatives of this compound have also been explored for their potential to combat microbial and parasitic infections. The structural motifs derived from this scaffold can be tailored to interact with targets specific to microorganisms.

Antibacterial Activity : Chalcones synthesized from substituted benzaldehydes have demonstrated antibacterial properties. orientjchem.orgresearchgate.net In particular, cinnamoyl amides containing a difluoromethyl group, a modification related to the fluoro-methoxy pattern, were highly active and selective against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. mdpi.com The N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides were the most potent, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. mdpi.com

General Antimicrobial Properties : Schiff bases, which are readily formed from fluorobenzaldehydes, are another class of compounds that have been investigated for their antimicrobial activities against various bacterial strains. wikipedia.org

The research suggests that the fluorinated benzaldehyde core is a valuable starting point for developing new classes of antimicrobial agents.

The Impact of Fluorine Substitution on Metabolic Stability and Membrane Permeation of this compound Analogs

The introduction of fluorine into a drug candidate is a strategic decision often aimed at improving its pharmacokinetic properties. Fluorine's high electronegativity can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in the body.

In one study, replacing a methoxy group with a difluoromethoxy group in a series of selective PDE4D inhibitors resulted in an improved pharmacokinetic profile for the lead compound compared to its non-fluorinated analogue. nih.gov The presence of fluorine in benzofuran derivatives was also suggested to enhance their biological effects, which can be partly attributed to improved stability and bioavailability. mdpi.com Furthermore, modifications to drug scaffolds, including the use of fluorinated groups, can be used to deliberately limit membrane permeability, a strategy employed to create gut-targeted drugs with minimal systemic absorption. acs.org

Structure-Activity Relationship (SAR) Studies of Functionalized this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they elucidate how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound, researchers can identify the key functional groups and structural arrangements necessary for potency and selectivity. nih.gov

For derivatives related to the this compound scaffold, SAR analyses have yielded valuable insights:

In a study of fluorinated benzofuran derivatives, the analysis suggested that the presence of fluorine, bromine, and hydroxyl or carboxyl groups enhances both anti-inflammatory and anticancer effects. mdpi.com

For antibacterial cinnamoyl amides, the difluoromethyl moiety was found to enhance activity and selectivity towards M. smegmatis. mdpi.com

In a series of anti-HIV betulinic acid derivatives, SAR analysis revealed that specific substitutions on the phenyl ring, such as 3-OCH₃-4-OH, resulted in the most potent activity. nih.gov This highlights the critical role of the substitution pattern on the aromatic ring, a core feature of the this compound structure.

These studies guide the rational design of new, more effective therapeutic agents by mapping the chemical space around a bioactive scaffold. nih.gov

Exploration of Molecular Mechanisms of Action for Bioactive Derivatives

Understanding the molecular mechanism of action is crucial for the development of a bioactive compound into a drug. For derivatives of this compound, research has uncovered several mechanisms underlying their therapeutic effects.

Anticancer Mechanisms:

Tubulin Polymerization Inhibition : Fluorinated β-lactam analogues of combretastatin A-4 act as microtubule-disrupting agents by interacting with the colchicine-binding site on tubulin, thereby halting cell division. nih.gov

Induction of Apoptosis : Many derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). This is achieved through various pathways:

Caspase Activation : Treatment of cancer cells with active compounds leads to the activation of executioner caspases, such as caspase-3 and caspase-7. nih.govnih.gov

Bcl-2 Family Regulation : A significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax are observed. mdpi.comnih.gov

Mitochondrial Impairment : Some compounds cause a loss of mitochondrial membrane potential (ΔΨm) and an overproduction of reactive oxygen species (ROS). nih.gov

PARP Cleavage : The cleavage of poly(ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis, is frequently observed in treated cells. mdpi.com

Anti-inflammatory Mechanisms:

Enzyme Inhibition : The primary mechanism is the downregulation of the expression and activity of pro-inflammatory enzymes, including iNOS and COX-2. mdpi.comnih.gov

Signaling Pathway Inhibition : Certain derivatives inhibit the NF-κB signaling pathway, which controls the transcription of numerous pro-inflammatory genes and cytokines. cnr.it

These mechanistic studies confirm that scaffolds derived from this compound can be functionalized to target specific and critical pathways involved in cancer and inflammation.

Future Research Directions and Emerging Trends in 2 Fluoro 3,4 Dimethoxybenzaldehyde Chemistry

Exploration of New Catalytic Systems for Efficient Transformations

The aldehyde functional group in 2-fluoro-3,4-dimethoxybenzaldehyde is highly reactive, making it susceptible to various transformations. rug.nl Future research will likely focus on developing novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability for reactions involving this and other substituted benzaldehydes.

One promising area is the use of transition metal catalysts. acs.org For instance, ruthenium supported on ordered mesoporous carbon (Ru/CMK-3) has shown activity in the hydrogenation of various benzaldehyde (B42025) derivatives. researchgate.net Research into the catalytic activity for the 2-fluoro-3,4-dimethoxy isomer could yield efficient routes to the corresponding benzyl (B1604629) alcohol, a valuable intermediate. The influence of the fluorine and methoxy (B1213986) substituents on catalytic performance remains a key area of investigation. researchgate.net For example, studies on other substituted benzaldehydes have shown that the position of substituents can significantly affect conversion rates. researchgate.net

Another avenue of exploration is the use of soft Lewis acids like zinc chloride as catalysts. kpfu.ru These have been shown to be effective in the synthesis of functionally substituted benzaldehydes without forming strong complexes with the aldehyde group. kpfu.ru Further investigation into the application of such catalysts for transformations of this compound could lead to milder and more selective reaction conditions.

The development of one-pot, multi-step procedures is also a significant trend. rug.nlacs.org These methods, which can involve the in-situ protection of the aldehyde group followed by cross-coupling reactions, offer a streamlined approach to synthesizing complex derivatives. acs.org Applying these strategies to this compound could provide efficient pathways to a wide range of novel compounds.

| Catalyst Type | Potential Application for this compound | Research Focus |

| Transition Metal Catalysts (e.g., Ru/CMK-3) | Hydrogenation to 2-fluoro-3,4-dimethoxybenzyl alcohol. | Optimizing reaction conditions and understanding substituent effects on catalyst activity and selectivity. researchgate.net |

| Soft Lewis Acids (e.g., ZnCl2) | Catalyzing various transformations under mild conditions. | Exploring the scope of reactions and improving regioselectivity. kpfu.ru |

| Palladium Catalysts | Cross-coupling reactions in one-pot procedures. | Developing stable intermediates and expanding the range of coupling partners. acs.org |

Integration of Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, is becoming increasingly important in chemical synthesis. rsc.orgnih.gov This technology offers several advantages, including enhanced safety, better temperature control, and improved scalability. rsc.orgacs.org The integration of flow chemistry with automated systems presents a powerful platform for the synthesis and optimization of reactions involving this compound. chemanager-online.comnih.gov

Automated flow systems can rapidly screen various reaction conditions, leading to the efficient optimization of processes. chemanager-online.com This is particularly beneficial for complex multi-step syntheses. nih.gov For instance, the synthesis of pharmaceutical intermediates often involves hazardous reagents or exothermic reactions, which can be handled more safely in a flow reactor. acs.org

The combination of flow chemistry with other enabling technologies such as microwave irradiation, photochemistry, and electrochemistry is also a burgeoning field. acs.orgyoutube.com These integrated systems can lead to novel reaction pathways and improved efficiencies. For example, photochemical reactions, which are often difficult to scale up in batch, can be performed more effectively in flow reactors due to the improved light penetration. youtube.com

| Technology | Benefit for this compound Chemistry | Future Direction |

| Continuous Flow Synthesis | Enhanced safety, precise control over reaction parameters, and easier scalability. rsc.orgacs.org | Development of dedicated flow processes for key transformations of the title compound. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and rapid library synthesis. chemanager-online.com | Integration with analytical techniques for real-time monitoring and optimization. |

| Integrated Flow Technologies | Access to novel reaction spaces (e.g., photochemistry, electrochemistry). acs.orgyoutube.com | Exploration of new synthetic routes to derivatives of this compound. |

Development of Advanced Materials Incorporating the this compound Moiety

The unique electronic and structural features of this compound make it an attractive component for the synthesis of advanced materials. ontosight.ai Benzaldehyde derivatives, in general, are used in the creation of materials with specific optical, electronic, and biological properties. ontosight.ai

One area of interest is the development of novel polymers. The aldehyde group can participate in various polymerization reactions, and the fluorine and methoxy substituents can impart desirable properties to the resulting polymer, such as thermal stability, altered solubility, and specific intermolecular interactions.

Another potential application is in the synthesis of functional dyes and pigments. The chromophoric system of the benzaldehyde can be extended through condensation reactions to create larger conjugated systems with interesting photophysical properties. The fluorine atom can also influence the electronic properties and stability of these molecules.

Furthermore, derivatives of this compound could be explored as components of liquid crystals or other smart materials, where the specific substitution pattern can influence the material's response to external stimuli.

| Material Type | Potential Role of this compound Moiety | Research Goal |

| Polymers | Monomer unit to impart specific properties like thermal stability or altered solubility. | Synthesis and characterization of new polymers with tailored functionalities. |

| Functional Dyes | Core structure for creating extended conjugated systems. | Development of novel dyes with specific absorption and emission properties for various applications. |

| Liquid Crystals | Component to influence mesophase behavior and electro-optical properties. | Design and synthesis of new liquid crystalline materials with desired characteristics. |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting reaction outcomes to designing new drug candidates. nih.govresearchgate.netmdpi.com In the context of this compound, these computational tools can significantly accelerate research and development.

ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. acs.orgnih.govresearchgate.net This can save significant time and resources by avoiding unsuccessful experiments. For a molecule like this compound, with its multiple reactive sites, predicting the regioselectivity of a reaction can be challenging. ML models can be trained to recognize the subtle electronic and steric factors that govern the outcome of such reactions. nih.gov

In drug design, AI and ML algorithms can be used to screen virtual libraries of compounds for potential biological activity. scielo.brnih.gov By analyzing the structure-activity relationships of known active compounds, these models can identify new molecules, including derivatives of this compound, that are likely to be effective against a specific therapeutic target. nih.gov Generative models can even design entirely new molecules with desired properties from scratch. mdpi.com

| AI/ML Application | Relevance to this compound | Desired Outcome |

| Reaction Outcome Prediction | Predicting the major products and regioselectivity of reactions. acs.orgnih.gov | Increased efficiency in synthetic route development and reduced experimental effort. |

| Virtual Screening | Identifying potential drug candidates from libraries of derivatives. scielo.br | Faster identification of lead compounds for further development. |

| De Novo Drug Design | Generating novel molecular structures with optimized properties. mdpi.com | Discovery of new drug candidates with improved efficacy and safety profiles. |

Elucidation of Novel Therapeutic Targets for this compound-Derived Compounds

The discovery of new therapeutic targets is a critical aspect of modern drug development. While this compound itself may not be a drug, its derivatives hold potential for therapeutic applications. Fluorinated compounds, in particular, are prevalent in many approved drugs due to the ability of fluorine to modulate properties like metabolic stability and binding affinity. nih.gov

Research is ongoing to identify novel biological targets for which derivatives of this compound could be effective ligands. This involves a combination of experimental and computational approaches. High-throughput screening of compound libraries against a panel of disease-relevant targets can uncover new activities.

Bioinformatics and systems biology can be used to identify proteins and pathways that are dysregulated in a particular disease. acs.org Derivatives of this compound can then be computationally docked into the binding sites of these potential targets to assess their binding affinity. Promising candidates can then be synthesized and tested experimentally.

For example, benzaldehyde derivatives have been investigated as inhibitors of enzymes like tyrosinase. nih.gov The specific substitution pattern of this compound could lead to inhibitors with improved potency or selectivity for this or other enzymes. The aldehyde group itself can be a key pharmacophoric feature, participating in crucial interactions with the target protein. nih.gov

| Research Area | Approach | Goal for this compound Derivatives |

| High-Throughput Screening | Testing compound libraries against diverse biological targets. | Uncovering novel bioactivities and potential therapeutic applications. |

| Computational Target Identification | Using bioinformatics and molecular docking to identify and validate new targets. acs.org | Proposing and validating new mechanisms of action for derived compounds. |

| Enzyme Inhibition Studies | Investigating the inhibitory potential against specific enzymes. nih.gov | Discovering potent and selective inhibitors for disease-relevant enzymes. |

常见问题

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns; fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., aldehydic proton at δ ~10.2 ppm) .

- HPLC-UV : Quantifies purity (>95% typical) and monitors reaction progress.

- Mass Spectrometry : Confirms molecular ion ([M+H]⁺ at m/z 199) and fragmentation patterns .

- Melting Point : Sharp melting point (~85–87°C) indicates crystalline purity .

How can researchers optimize the low yield (20%) observed in the photochemical synthesis?

Q. Advanced

- Reaction Parameters :

- Alternative Routes : Microwave-assisted electrocyclization (e.g., for related azafluoranthene alkaloids) reduces reaction time and improves regioselectivity .

What factors contribute to contradictory biological activity data in fluorinated benzaldehyde derivatives?

Q. Advanced

- Electronic Effects : Fluorine’s strong inductive effect lowers phenolic pKa (e.g., 2-fluoro-dopamine’s pKa ~8.5 vs. dopamine’s ~10.6), altering receptor binding .

- Positional Isomerism : 2-Fluoro vs. 5-fluoro substitution in dopamine analogues leads to divergent metabolic stability and CNS penetration .

Table 2 : Biological Impact of Fluorine Position

| Compound | Fluorine Position | pKa (Phenolic OH) | Bioactivity Notes |

|---|---|---|---|

| 2-Fluoro-dopamine | 2 | 8.5 | Enhanced CNS uptake |

| 5-Fluoro-dopamine | 5 | 9.2 | Rapid peripheral metabolism |

What mechanistic insights explain competitive solvolysis during photochemical fluorination?

Advanced

The arylcarbonium ion intermediate undergoes two competing pathways:

Fluoride Capture : Dominant in anhydrous HBF₄, yielding fluorinated products.

Solvolysis : Occurs in aqueous media, producing hydroxylated byproducts (e.g., 3,4-dihydroxy-5-fluorophenethylamine) .

Mitigation : Use of >95% HBF₄ and controlled temperature (0–5°C) minimizes hydrolysis .

How is this compound utilized in developing neuroactive compounds?

Q. Advanced

- Dopamine Analog Synthesis :

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。